![molecular formula C10H13N3O2 B14346771 N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide CAS No. 93065-06-6](/img/structure/B14346771.png)
N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide is a chemical compound with the molecular formula C10H13N3O2 It is known for its unique structure, which includes a pyridine ring and a nitrous amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide typically involves the reaction of pyridine derivatives with nitrous amide precursors. One common method includes the use of acyl halides or anhydrides as starting materials, which react with methylamine and pyridine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while maintaining safety and efficiency. The reaction conditions are optimized to minimize by-products and maximize the production rate .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrous amide group to amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors and modulate their activity, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-(pyridin-2-yl)nitrous amide
- N,N-bis(2-aminoethyl)nitrous amide
- 4-nitrosomethylaminopyridine
Uniqueness
N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide stands out due to its specific structural features, such as the presence of both a pyridine ring and a nitrous amide group.
Eigenschaften
CAS-Nummer |
93065-06-6 |
|---|---|
Molekularformel |
C10H13N3O2 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
N-methyl-N-(4-oxo-4-pyridin-2-ylbutyl)nitrous amide |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)8-4-6-10(14)9-5-2-3-7-11-9/h2-3,5,7H,4,6,8H2,1H3 |
InChI-Schlüssel |
GRIWTUFQTUUJDA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCC(=O)C1=CC=CC=N1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)
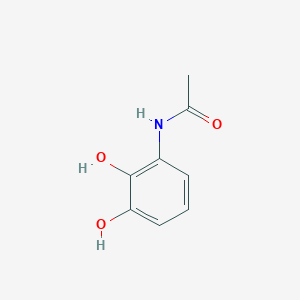
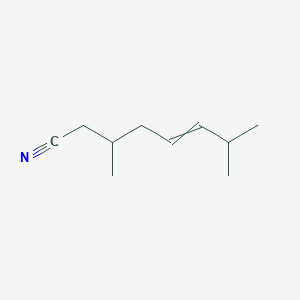
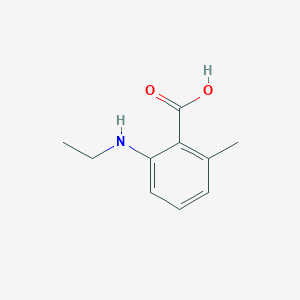
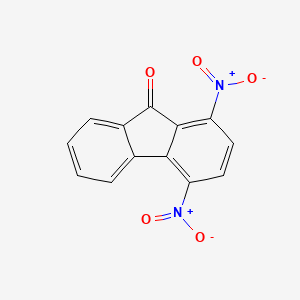
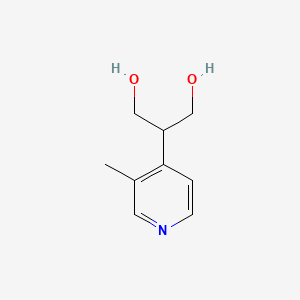
![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)
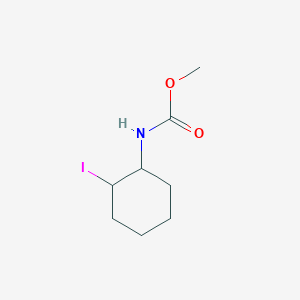
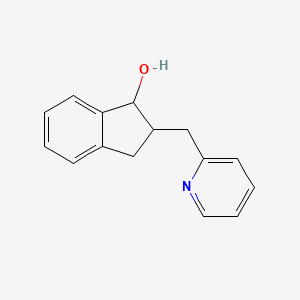
![2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14346764.png)
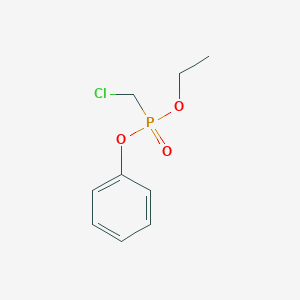
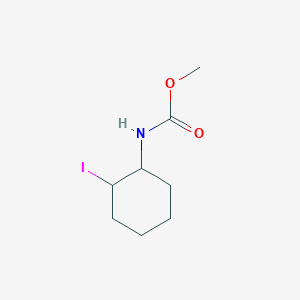
![3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one](/img/structure/B14346787.png)
